

CAS number 25015-92-3 properties and hazards

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Compound of Interest

Compound Name:	2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
Cat. No.:	B1586509

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An In-depth Technical Guide to **2-Chloro-1-(2,4-dihydroxyphenyl)ethanone** (CAS: 25015-92-3)

This document provides a comprehensive technical overview of **2-Chloro-1-(2,4-dihydroxyphenyl)ethanone**, CAS number 25015-92-3. It is intended for an audience of researchers, scientists, and professionals in drug development and fine chemical synthesis. This guide moves beyond a simple recitation of data, offering insights into the compound's reactivity, applications, and the critical safety considerations necessitated by its chemical nature and the current state of toxicological data.

Chemical Identity and Structure

2-Chloro-1-(2,4-dihydroxyphenyl)ethanone is a substituted acetophenone, a class of compounds widely utilized in organic synthesis. Its structure incorporates a reactive chloromethyl ketone functional group and a resorcinol (1,3-dihydroxybenzene) moiety. This unique combination of features makes it a versatile intermediate, particularly for building more complex heterocyclic structures.

The resorcinol portion of the molecule, with its electron-donating hydroxyl groups, activates the aromatic ring towards electrophilic substitution and influences the compound's potential biological activities, such as antioxidant properties.^[1] The α -chloro ketone group is a potent electrophile, primed for nucleophilic substitution reactions, which is the cornerstone of its utility as a synthetic building block.^{[1][2]}

Key Identifiers:

- CAS Number: 25015-92-3[1][3][4][5]
- IUPAC Name: **2-chloro-1-(2,4-dihydroxyphenyl)ethanone**[1][4]
- Synonyms: 2-Chloro-2',4'-dihydroxyacetophenone, 2,4-Dihydroxyphenacyl chloride, Isoproterenol Impurity 7[4][6][7]

Caption: Chemical structure of **2-Chloro-1-(2,4-dihydroxyphenyl)ethanone**.

Physicochemical Properties

The compound is typically an off-white solid.[1] Its physicochemical properties are summarized in the table below. The predicted values for boiling point and pKa are derived from computational models and should be considered estimates.

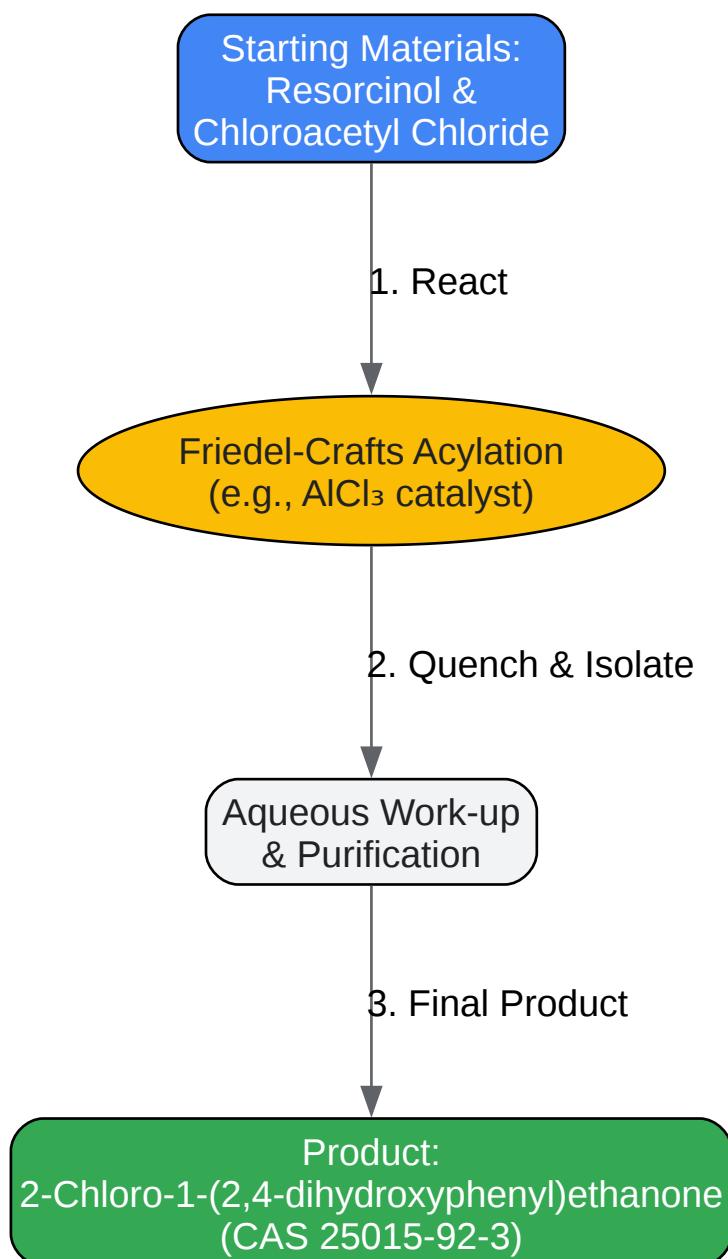
Property	Value	Source
Molecular Formula	C ₈ H ₇ ClO ₃	[1][3][7]
Molecular Weight	186.59 g/mol	[1][4][7]
Melting Point	130-132 °C or 163-165 °C	[1][7]
Boiling Point (Predicted)	366.4 ± 11.0 °C	[7]
Density (Predicted)	1.444 g/cm ³	[7]
pKa (Predicted)	7.31 ± 0.35	[7]
Solubility	Soluble in DMSO, Methanol, Acetonitrile	[1][4]
Appearance	Off-white solid	[1]

Note: The discrepancy in reported melting points (130-132°C vs. 163-165°C) may be due to different polymorphic forms or measurement conditions. Experimental verification is recommended.

Synthesis, Reactivity, and Applications

Synthesis Pathways

This compound is most commonly prepared from resorcinol, an inexpensive and readily available starting material.^[8] A prevalent method is the Friedel-Crafts acylation of resorcinol with chloroacetyl chloride.^[8] Another approach involves the direct chlorination of 2,4-dihydroxyacetophenone, for instance, using sulfonyl chloride.^[1] The choice of synthetic route in an industrial setting often balances cost, yield, and the environmental impact of reagents and solvents.^[8]



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Caption: Generalized workflow for the synthesis of CAS 25015-92-3.

Chemical Reactivity

The reactivity of **2-Chloro-1-(2,4-dihydroxyphenyl)ethanone** is dominated by its α -chloro ketone moiety.

- Nucleophilic Substitution: The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This is the key reaction for its use in building larger molecules. For example, reaction with thioamides or thioureas is a classic route to constructing thiazole rings.[8]
- Condensation Reactions: The carbonyl group can participate in condensation reactions. Under basic conditions, intramolecular condensation can occur, leading to the formation of benzofuran derivatives.[8]
- Reduction: The ketone can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride.

Key Applications

The primary industrial application of this compound is as a key intermediate in the synthesis of high-value commercial products.

- Cosmeceuticals: It is a crucial building block for Thiamidol, a potent tyrosinase inhibitor used as a skin-lightening agent in cosmetic products.[8] The synthesis involves reacting **2-Chloro-1-(2,4-dihydroxyphenyl)ethanone** with an N-acylthiourea to form the thiazole core of the final molecule.[8]
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.[1] It is also cataloged as a known impurity of drugs like Isoproterenol and Adrenaline, making it essential as a reference standard for analytical and quality control purposes in Abbreviated New Drug Applications (ANDA).[7][9]
- Research Chemical: In a laboratory setting, it is used to explore new chemical entities. Its reported biological activities, including potential antioxidant, antimicrobial, and anti-cancer properties, make it a subject of ongoing research.[1]

Hazard Assessment and Safe Handling Protocols

A critical aspect for any researcher or scientist is a thorough understanding of a chemical's hazards. For CAS 25015-92-3, the publicly available toxicological data is notably limited. One Safety Data Sheet (SDS) explicitly states, "100% of the mixture consists of ingredient(s) of unknown toxicity."^[3] Another provides minimal hazard information, which should be interpreted as a lack of data rather than an absence of hazard.^[6]

Given this data gap, a conservative approach based on the compound's chemical structure is mandatory. As an α -chloro ketone, it should be treated as a potential irritant, lachrymator, and alkylating agent. Alkylating agents are often associated with skin sensitization and potential mutagenicity, although specific data for this compound is unavailable.

Personal Protective Equipment (PPE) and Engineering Controls

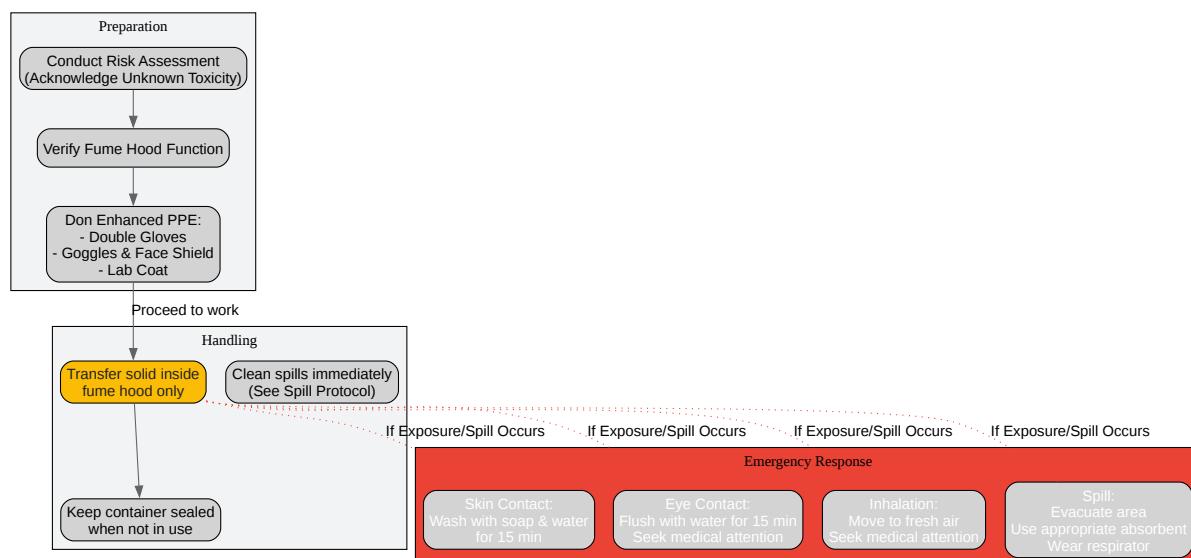
All work must be conducted in a well-ventilated fume hood. Standard PPE is insufficient; enhanced protection is required.

- Hand Protection: Wear nitrile or neoprene gloves. Given the lack of permeation data, double-gloving is strongly recommended.
- Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
- Body Protection: A fully buttoned lab coat is required. For larger scale operations, a chemically resistant apron or suit is advisable.
- Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill cleanup or if engineering controls fail.

Safe Handling and Storage

- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. A recommended storage temperature is 2-8°C.^[4]

- Handling: Avoid creating dust. Weigh and transfer the solid material within the fume hood. Use tools (spatulas, etc.) dedicated to this chemical to prevent cross-contamination.



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Caption: Safe handling workflow for CAS 25015-92-3.

First Aid and Emergency Procedures

The following are general first-aid measures based on the chemical class.[\[6\]](#) Immediate medical attention should always be sought following any exposure.

- Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[\[6\]](#)
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[\[6\]](#)
- Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[\[6\]](#)
- Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical assistance.[\[6\]](#)

Sample Experimental Protocol: Synthesis of a Thiazole Derivative

This protocol is a representative example of how CAS 25015-92-3 is used in synthesis, adapted from procedures described for the preparation of Thiamidol precursors.[\[8\]](#) This procedure must be performed under the strict safety protocols outlined in Section 4.

Objective: To synthesize 2-(isobutyramido)-4-(2,4-dihydroxyphenyl)thiazole.

Materials:

- **2-Chloro-1-(2,4-dihydroxyphenyl)ethanone** (CAS 25015-92-3)
- N-carbamothioylisobutyramide
- Ethanol (EtOH)
- Water (H₂O)
- 1M Sodium Bicarbonate (NaHCO₃) solution

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve **2-Chloro-1-(2,4-dihydroxyphenyl)ethanone** (1.0 eq) in a 9:1 mixture of Ethanol/Water.
- Reagent Addition: To the solution, add N-carbamothioylisobutyramide (1.2 eq) followed by 1M Sodium Bicarbonate solution (1.05 eq). The addition of the base is crucial for the reaction to proceed but must be controlled to avoid side reactions. The target pH should be approximately 7.^[8]
- Reaction: Heat the reaction mixture to reflux and maintain stirring at this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
- Precipitation: Slowly add water to the reaction mixture. This will cause the product to precipitate out of the solution as a solid.
- Isolation: Isolate the precipitate by vacuum filtration.
- Purification: Wash the isolated solid with water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
- Characterization: Confirm the structure and purity of the synthesized thiazole derivative using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Conclusion

2-Chloro-1-(2,4-dihydroxyphenyl)ethanone is a valuable and versatile chemical intermediate with significant applications in the cosmeceutical and pharmaceutical industries. Its utility is derived from the dual reactivity of the activated aromatic ring and the electrophilic α -chloro ketone group. However, the significant lack of comprehensive toxicological data mandates that it be handled with the utmost caution, treating it as a potentially hazardous substance.

Researchers and developers must implement stringent engineering controls and personal protective measures until more definitive safety data becomes available.

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